molecular formula C10H10N2 B186922 N-methylquinolin-4-amine CAS No. 16401-66-4

N-methylquinolin-4-amine

Cat. No. B186922
CAS RN: 16401-66-4
M. Wt: 158.2 g/mol
InChI Key: BZKSAWDBBGWYNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methylquinolin-4-amine” is a chemical compound with the CAS Number: 16401-66-4 . It has a molecular weight of 158.2 and its IUPAC name is N-methylquinolin-4 (1H)-imine .


Synthesis Analysis

Quinoline derivatives are synthesized using various methods such as Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . These classical synthesis protocols have been used for the construction of the principal quinoline scaffold . Other methods include transition metal catalysed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The InChI code for “N-methylquinolin-4-amine” is 1S/C10H10N2/c1-11-9-6-7-12-10-5-3-2-4-8(9)10/h2-7H,1H3,(H,11,12) . This indicates that the compound has a structure of a quinoline ring with a methyl group attached to the nitrogen atom.


Chemical Reactions Analysis

Quinoline and its derivatives are known to exhibit important biological activities, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . They are used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .


Physical And Chemical Properties Analysis

“N-methylquinolin-4-amine” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at room temperature . The compound has a density of 1.2±0.1 g/cm3 and a boiling point of 306.7±17.0 °C at 760 mmHg .

Scientific Research Applications

Anticancer Potential

N-methylquinolin-4-amine derivatives show promise in cancer research. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has demonstrated potent apoptosis-inducing properties and efficacy in breast and other cancer models, along with excellent blood-brain barrier penetration (Sirisoma et al., 2009). Additionally, several 4-aminoquinoline derivatives have been synthesized as potential antiproliferative agents, with some showing higher activity than doxorubicin against the MCF-7 breast cancer cell line (Ghorab et al., 2014).

Antidepressant and Antifungal Activities

Compounds derived from N-methylquinolin-4-amine have been investigated for their antidepressant and antifungal properties. A study on N-[(2-chloro-8-methylquinolin-3-yl)methyl] derivatives revealed significant reduction in immobility time in a Forced swim test in rats, indicating potential antidepressant activity (Kumar et al., 2011). Furthermore, compounds containing 2-chloroquinoline showed promising antifungal activity against various strains (Kumar et al., 2011).

Biodegradation Studies

Research on the biodegradation of methylquinoline compounds, including 4-methylquinoline, under aerobic conditions has been conducted. A bacterial consortium was found capable of degrading 4-methylquinoline, indicating potential applications in environmental remediation of hydrocarbon-associated contaminants (Sutton et al., 1996).

Synthesis and Structural Studies

Advancements have been made in the synthesis of N-methylquinolin-4-amine derivatives. Cu-catalyzed aerobic oxidative cyclizations have been used to form α-O-, S-, and N-substituted 4-methylquinoline derivatives (Sharma & Liu, 2015). Another study focused on the N-methylation of quinolines using CO2 and H2, catalyzed by Ru-triphos complexes, highlighting a novel method for producing these compounds (He et al., 2017).

Inhibition of Monoamine Oxidase

Methylquinolines, including N-methylquinolin-4-amine derivatives, have been identified as inhibitors of type A monoamine oxidase (MAO), which is significant for potential neurological and psychiatric applications (Naoi & Nagatsu, 1988).

Corrosion Inhibition

Schiff bases derived from N-methylquinolin-4-amine have shown effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution, indicating potential industrial applications (Prabhu et al., 2008).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H315 and H319 . The precautionary statements include P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, and P332+P313 .

Future Directions

While specific future directions for “N-methylquinolin-4-amine” are not mentioned in the search results, quinoline derivatives have been the subject of extensive research due to their wide range of biological activities . There is a continuous need for the development of novel cytotoxic drugs using this scaffold with potent activity and selectivity . This remains an interesting field of research with potential for significant advancements in the future .

properties

IUPAC Name

N-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-11-9-6-7-12-10-5-3-2-4-8(9)10/h2-7H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKSAWDBBGWYNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445968
Record name N-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methylquinolin-4-amine

CAS RN

16401-66-4
Record name N-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methylquinolin-4-amine
Reactant of Route 2
Reactant of Route 2
N-methylquinolin-4-amine
Reactant of Route 3
Reactant of Route 3
N-methylquinolin-4-amine
Reactant of Route 4
Reactant of Route 4
N-methylquinolin-4-amine
Reactant of Route 5
Reactant of Route 5
N-methylquinolin-4-amine
Reactant of Route 6
Reactant of Route 6
N-methylquinolin-4-amine

Citations

For This Compound
13
Citations
MO Ezzat, BMA Razik, KF Dawood - Indian Drugs, 2020 - search.ebscohost.com
… to design and discover new medical countermeasure drugs, we evaluate a total of 184 molecules of 7-chloro-N-methylquinolin-4-amine derivatives for binding affinity inside the crystal …
Number of citations: 3 search.ebscohost.com
MO Ezzat, BM Abd Razik, KF Dawood - 2020 - indiandrugsonline.org
… To design and discover new medical countermeasure drugs, we evaluate a total of 184 molecules of 7-chloro-N-methylquinolin-4-amine derivatives for binding affinity inside the crystal …
Number of citations: 0 www.indiandrugsonline.org
C Meyers, G Rombouts, KTJ Loones… - Advanced Synthesis …, 2008 - Wiley Online Library
… [9b] Therefore we prepared N-(2-chlorophenyl)-N-methylquinolin-4-amine (3h) and subjected the molecule to the same ring-closure conditions. With 5 equivalents of t-BuOK we ob…
Number of citations: 70 onlinelibrary.wiley.com
M Jovanović, M Gruden-Pavlović, M Zlatović - Monatshefte für Chemie …, 2015 - Springer
… For instance, in non-covalent dimers with proline formed with 7-chloro-N-methylquinolin-4-amine (A1), N-methylquinolin-4-amine (A2), and N-methylpyridin-4-amine (A4) (dimers 1, 2, 4, …
Number of citations: 5 link.springer.com
Y Ren, Y Ruan, B Cheng, L Li, J Liu, Y Fang… - Bioorganic & Medicinal …, 2021 - Elsevier
… 6.1.29. 7-chloro-N-(4-methoxyphenyl)-N-methylquinolin-4-amine (7c) C 17 H 15 ClN 2 O … 6.1.46. 7-chloro-N-(4-methoxyphenyl)-N-methylquinolin-4-amine (10b) C 24 H 23 ClN 2 O 4 …
Number of citations: 16 www.sciencedirect.com
MVN De Souza, KC Pais, CR Kaiser, MA Peralta… - Bioorganic & medicinal …, 2009 - Elsevier
A series of 33 quinoline derivatives have been synthesized and evaluated for their in vitro antibacterial activity against Mycobacterium tuberculosis H 37 Rv using the Alamar Blue …
Number of citations: 228 www.sciencedirect.com
EK Yum, KB Hong - Tetrahedron, 2017 - Elsevier
… Compound 2h was obtained as a brown oil in 72% isolated yield from 7-chloro-3-iodo-N-methylquinolin-4-amine and 2-methylbut-3-yn-2-ol after an 18 h reaction time; 1 H NMR (400 …
Number of citations: 9 www.sciencedirect.com
S Nsumiwa, D Kuter, S Wittlin, K Chibale… - Bioorganic & medicinal …, 2013 - Elsevier
In order to probe structure–activity relationships of association with ferriprotoporphyrin IX (logK) and inhibition of β-hematin formation, a series of 4-aminoquinolines with varying …
Number of citations: 25 www.sciencedirect.com
GG Fan, BW Jiang, W Sang, H Cheng… - The Journal of …, 2021 - ACS Publications
Herein, a metal-free and solvent-free protocol was developed for the C–N coupling of heteroaryl halides and amines, which afforded numerous heteroaryl amines or their …
Number of citations: 7 pubs.acs.org
Y Zhou, W Yan, D Cao, M Shao, D Li, F Wang… - European journal of …, 2017 - Elsevier
A series of novel 4-anilinoquinoline derivatives were synthesized and evaluated for their antiproliferative activities. Among them, 14h exhibited the most potent cytotoxic activity with IC …
Number of citations: 31 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.